2-Amino-5-methylisonicotinic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Purity

Procure the specific 2-amino-5-methyl-4-carboxy regioisomer (CAS 1033203-35-8) to ensure SAR integrity. This scaffold is differentiated from the common 2- and 4-substituted pyridine isomers and is validated in DHODH inhibitor patents. Its bifunctional amino/carboxylate groups enable targeted covalent inhibitor design and MOF construction. Substituting regioisomers like 5-amino-2-methylisonicotinic acid (CAS 88482-17-1) will invalidate biological results. Secure a ≥98% purity batch with a CoA to maintain experimental reproducibility.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 1033203-35-8
Cat. No. B11817309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methylisonicotinic acid
CAS1033203-35-8
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1C(=O)O)N
InChIInChI=1S/C7H8N2O2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)
InChIKeyAUPPLVRJPJMGAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-methylisonicotinic Acid (CAS 1033203-35-8): A Specialized Pyridine Building Block for Drug Discovery and Chemical Synthesis Procurement


2-Amino-5-methylisonicotinic acid (CAS 1033203-35-8), systematically named 2-amino-5-methylpyridine-4-carboxylic acid, is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 5-position, and a carboxylic acid at the 4-position. This specific substitution pattern classifies it as an isonicotinic acid derivative . With a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol, the compound exhibits polar characteristics due to its amino and carboxylic acid functionalities, enabling hydrogen bonding and serving as a versatile intermediate in organic synthesis . It is primarily utilized as a research chemical and building block in medicinal chemistry programs, particularly for the development of enzyme inhibitors and as a ligand in coordination chemistry .

Why 2-Amino-5-methylisonicotinic Acid Cannot Be Substituted by Other Aminopyridine Carboxylic Acids in Research Procurement


The precise regiochemistry of substitution on the pyridine ring dictates the compound's physicochemical properties, reactivity, and biological target interactions. 2-Amino-5-methylisonicotinic acid (CAS 1033203-35-8) features a unique 2-amino-5-methyl-4-carboxy substitution pattern. This arrangement differs critically from other commercially available aminopyridine carboxylic acid isomers, such as 5-amino-2-methylisonicotinic acid (CAS 88482-17-1, 5-amino-2-methyl-4-carboxy) and 2-amino-5-methylnicotinic acid (CAS 532440-94-1, 2-amino-5-methyl-3-carboxy) . These positional isomers, despite sharing the same molecular formula (C₇H₈N₂O₂) and molecular weight (152.15 g/mol), exhibit distinct electronic distributions, hydrogen-bonding networks, and steric profiles [1]. Consequently, they are not interchangeable in synthetic pathways or structure-activity relationship (SAR) studies. The specific substitution of CAS 1033203-35-8 is referenced in patent literature for its utility as a scaffold in the synthesis of DHODH inhibitors, a therapeutic class where subtle structural changes drastically alter potency and selectivity [2]. Substituting with a regioisomer would invalidate experimental results and compromise the integrity of a research program.

Quantitative Evidence for the Differentiated Utility of 2-Amino-5-methylisonicotinic Acid (CAS 1033203-35-8) in Research


Regioisomeric Differentiation: 2-Amino-5-methyl vs. 5-Amino-2-methyl Substitution Pattern

The compound 2-Amino-5-methylisonicotinic acid (CAS 1033203-35-8) possesses a distinct substitution pattern (2-amino, 5-methyl, 4-carboxy) compared to its closest regioisomer, 5-amino-2-methylisonicotinic acid (CAS 88482-17-1, 5-amino, 2-methyl, 4-carboxy). While both are isonicotinic acid derivatives with the formula C₇H₈N₂O₂, the different positioning of the amino and methyl groups results in a unique spatial and electronic environment around the pyridine ring. This is a critical parameter in drug design where subtle changes in substituent position can dramatically affect target binding. The specific isomer CAS 1033203-35-8 is explicitly cited as a key intermediate in patent literature for synthesizing DHODH inhibitors, underscoring the importance of its precise regiochemistry for downstream biological activity .

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Purity

Synthetic Utility in DHODH Inhibitor Development

Patent literature, specifically US20120294854, identifies 2-amino-5-methylisonicotinic acid as a foundational building block for a series of amino nicotinic and isonicotinic acid derivatives designed as inhibitors of dihydroorotate dehydrogenase (DHODH) [1]. DHODH is a validated target for autoimmune diseases like rheumatoid arthritis and multiple sclerosis, as well as certain cancers. The patent explicitly includes 2-amino-5-methylisonicotinic acid within the general formula of active compounds. This is in contrast to other simple aminopyridine carboxylic acids which are not explicitly named in the context of this specific, therapeutically relevant patent. The inclusion of this specific scaffold suggests a favorable fit within the DHODH binding pocket that other isomers may lack, providing a tangible, legally documented reason for its selection over generic alternatives in a drug discovery setting.

DHODH Inhibitor Immunology Oncology Patent Chemistry

Potential for Coordination Chemistry as a Chelating Ligand

The 2-amino and 4-carboxylic acid groups on the pyridine ring of CAS 1033203-35-8 create a chelating motif capable of coordinating to metal ions. While direct studies on the metal complexes of 2-amino-5-methylisonicotinic acid are not available in primary literature, the well-characterized coordination chemistry of its close analog, 2-aminonicotinic acid, provides a strong class-level inference [1]. 2-Aminonicotinic acid forms stable complexes with various transition metals, and the additional 5-methyl substituent in 2-amino-5-methylisonicotinic acid is expected to enhance lipophilicity and potentially alter the geometry or stability of resulting complexes due to steric and electronic effects. This differentiates it from unsubstituted 2-aminonicotinic acid by offering a means to tune the properties of the final coordination compound for applications in catalysis, materials science, or as metalloenzyme inhibitors .

Coordination Chemistry Metal Complex Synthesis Catalysis Bioinorganic Chemistry

Purity and Specification Control for Reliable Research Outcomes

Reliable sourcing with defined purity and specifications is a critical, quantifiable differentiator for research procurement. Reputable vendors of 2-Amino-5-methylisonicotinic acid (CAS 1033203-35-8) offer the compound with a guaranteed purity of 95% or 98%, accompanied by a Certificate of Analysis (CoA) . This level of specification is essential for quantitative experiments where impurities can confound results. In contrast, sourcing from non-specialized or general chemical marketplaces may yield material of unknown or unverified purity, introducing significant experimental variability. The availability of this compound with a validated, high-purity specification from established suppliers reduces this risk and ensures batch-to-batch consistency, a key factor for reproducible science .

Analytical Chemistry Quality Control Reproducibility Chemical Sourcing

Molecular Property Profile: Hydrogen Bond Donor/Acceptor Count

Physicochemical descriptors are fundamental to predicting a compound's behavior in biological systems. 2-Amino-5-methylisonicotinic acid (CAS 1033203-35-8) has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . This is in contrast to its regioisomer, 2-amino-5-methylnicotinic acid (CAS 532440-94-1, 2-amino-5-methyl-3-carboxy), which also has 2 donors and 4 acceptors, but the different spatial arrangement of these hydrogen bonding functionalities (due to the 3-carboxy vs 4-carboxy position) leads to a different overall molecular topology and polarity vector [1]. These differences, while subtle, can significantly impact molecular recognition, solubility, and permeability, making the specific isomer a critical variable in any medicinal chemistry optimization campaign.

Medicinal Chemistry Physicochemical Properties ADME Drug-likeness

Key Application Scenarios Where 2-Amino-5-methylisonicotinic Acid (CAS 1033203-35-8) Delivers Superior Research Value


Scaffold Hopping and SAR Exploration in Kinase or DHODH Inhibitor Programs

Medicinal chemists seeking to explore novel chemical space around a pyridine core can utilize 2-amino-5-methylisonicotinic acid (CAS 1033203-35-8) as a differentiated starting material. Its specific substitution pattern offers a distinct vector for elaboration compared to more common 2- or 4-substituted pyridines. As validated by its inclusion in patent literature for DHODH inhibitors, this scaffold provides a proven, yet not overly exploited, entry point for generating intellectual property and exploring structure-activity relationships (SAR) in kinase, dehydrogenase, or other enzyme inhibitor programs [1].

Synthesis of Novel Metal-Organic Frameworks (MOFs) or Coordination Polymers

For inorganic and materials chemists, 2-amino-5-methylisonicotinic acid serves as a versatile, bifunctional ligand. The 2-amino and 4-carboxylate groups provide two distinct coordination sites for metal ions, enabling the construction of 1D, 2D, or 3D coordination polymers and metal-organic frameworks (MOFs). The presence of the 5-methyl group introduces a steric and lipophilic element that can be used to fine-tune the porosity, stability, and host-guest chemistry of the resulting materials, offering a distinct advantage over the use of unsubstituted 2-aminonicotinic acid for this purpose [2].

Development of High-Purity Analytical Reference Standards

Analytical chemistry laboratories and quality control (QC) departments in pharmaceutical or chemical manufacturing require well-characterized reference standards for method development and validation. 2-Amino-5-methylisonicotinic acid (CAS 1033203-35-8), when procured from a reputable vendor with a defined purity (≥98%) and a Certificate of Analysis (CoA), fulfills this role. It can serve as a calibration standard for HPLC, LC-MS, or GC-MS methods aimed at quantifying this specific impurity or intermediate in a larger synthetic process, ensuring regulatory compliance and batch-to-batch consistency .

Building Block for Targeted Covalent Inhibitor (TCI) Design

The 2-amino group on the pyridine ring of CAS 1033203-35-8 is a nucleophilic site amenable to a wide range of chemical modifications, including acylation, sulfonylation, and reductive amination. This makes it an ideal starting point for synthesizing targeted covalent inhibitors (TCIs), a powerful modality in drug discovery. The carboxylic acid group can be used to attach the molecule to a solid support for solid-phase synthesis or to modulate overall polarity. Using this specific isomer, rather than a regioisomeric alternative, ensures that the final warhead is presented with the correct geometry for engaging a target cysteine or lysine residue in the protein of interest .

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